molecular formula C24H16N2O3S B2870501 4-benzoyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681158-01-0

4-benzoyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B2870501
CAS No.: 681158-01-0
M. Wt: 412.46
InChI Key: XXZFENMHAQJROI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel copper (ii) oxide promoted cascade reaction of 2-amino-3-iodo-4H-chromen-4-ones with secondary amines and carbon disulfide in the presence of bases, leading to the formation of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .


Chemical Reactions Analysis

Thiazoles, which are part of the compound’s structure, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields of research and industry. Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could also be a promising direction .

Properties

IUPAC Name

4-benzoyl-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O3S/c27-22(15-6-2-1-3-7-15)16-10-12-17(13-11-16)23(28)26-24-25-21-18-8-4-5-9-19(18)29-14-20(21)30-24/h1-13H,14H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZFENMHAQJROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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